

TAK-243 DNA damage response induction

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Compound Focus: Tak-243

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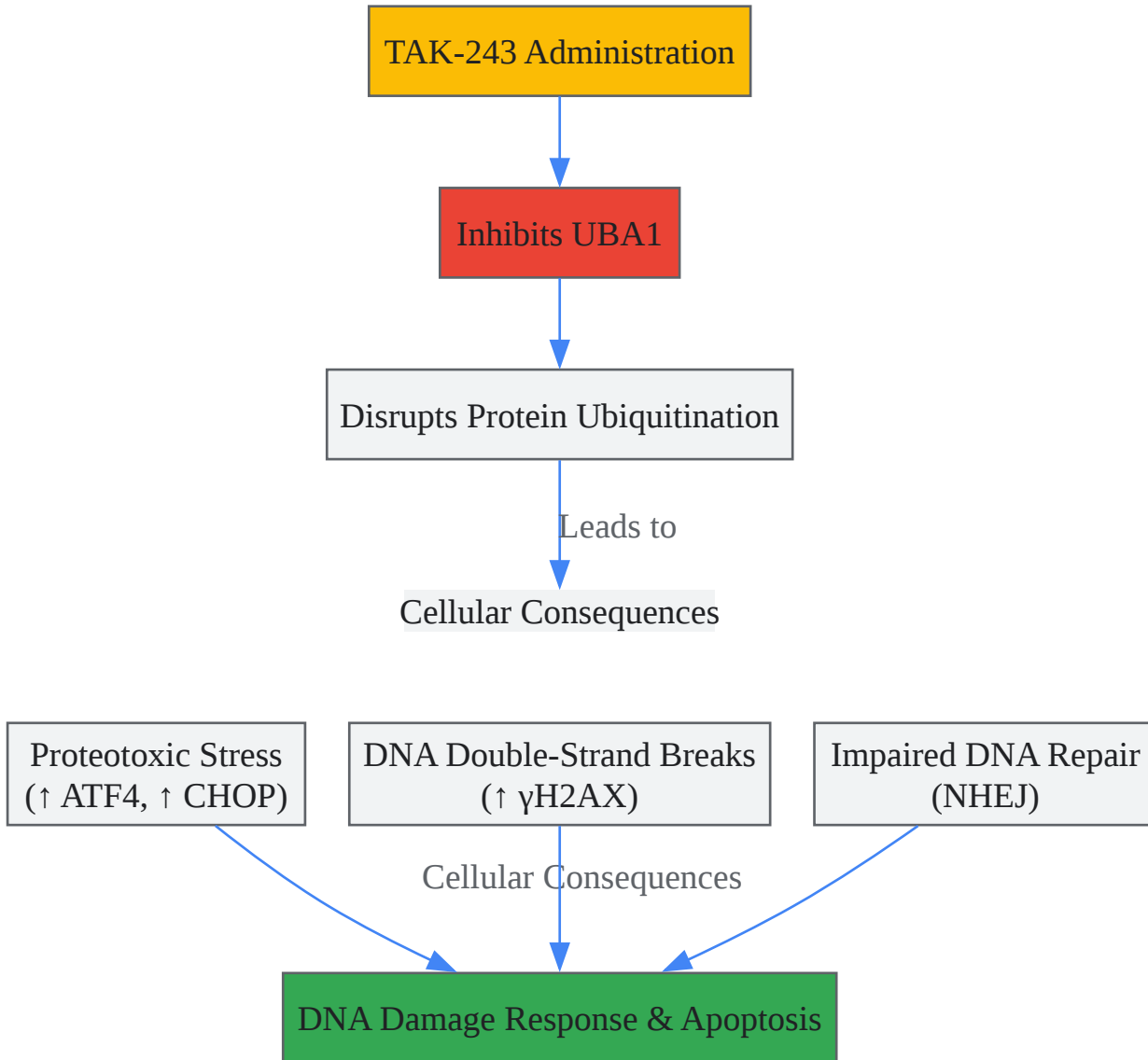
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Mechanism of DNA Damage Induction

TAK-243 inhibits UBA1 (Ubiquitin-Activating Enzyme 1), the primary E1 enzyme that initiates protein ubiquitination [1] [2]. This disruption has a direct and critical consequence for genomic integrity, as detailed in the table below.

Mechanism	Key Experimental Evidence	Functional Outcome
Inhibition of global ubiquitination: Prevents the tagging of proteins with ubiquitin, a critical signal for various cellular processes [1].	Reductions in both poly-ubiquitylation and H2A mono-ubiquitylation were observed [1].	Disruption of DNA damage repair pathways, particularly non-homologous end joining (NHEJ) [3].
Induction of DNA Double-Strand Breaks (DSBs): Impairment of DNA repair machinery leads to the accumulation of damaged DNA [3].	Increased phosphorylation of histone H2AX (γ H2AX), a marker of DNA DSBs [1] [3].	Activation of DNA damage response and apoptotic cell death [1].
Induction of Proteotoxic Stress: Accumulation of misfolded or damaged proteins due to impaired degradation [2].	Upregulation of ER stress markers (ATF4, CHOP) and initiation of the Unfolded Protein Response (UPR) [1] [4].	Synergistic enhancement of DNA damage and apoptosis [4].

The relationship between these mechanisms and the resulting DNA damage response can be visualized as a sequential pathway:



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Key Experimental Evidence & Protocols

The following table summarizes the core experimental findings that link **TAK-243** to DNA damage response induction.

Experimental Model	Key Finding Related to DNA Damage	Reference
Acute Myeloid Leukemia (AML) Cells	BEND3 knockout dampened TAK-243-induced γ H2AX (DNA damage marker) and PARP cleavage (apoptosis marker) [1].	[1]
Small Cell Lung Cancer (SCLC) Cell Lines	TAK-243 impairs the Non-Homologous End Joining (NHEJ) DNA repair pathway and synergizes with DNA-damaging agents (cisplatin, etoposide, olaparib) [3].	[3]
Glioblastoma (GBM) Cells	Combination with GRP78 inhibitor (HA15) synergistically enhanced TAK-243-induced ER stress and apoptosis, activating the PERK/ATF4/CHOP axis [4].	[4]

Core Experimental Protocol: In Vitro Assessment of DNA Damage

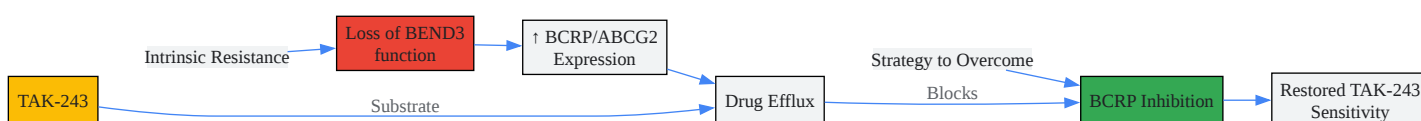
- **Cell Viability Assay:** Treat cancer cell lines with a concentration range of **TAK-243** for 72 hours. Measure viability using assays like **CellTiter-Glo** (luminescence-based, measures ATP) or **MTS** [2] [3].
- **Immunoblotting (Western Blot):** Analyze protein expression in treated vs. untreated cells. Key markers include:
 - **DNA Damage:** γ H2AX (phosphorylated histone H2AX)
 - **Apoptosis:** Cleaved PARP
 - **Proteotoxic/ER Stress:** ATF4, CHOP [1] [4]
- **Cellular Thermal Shift Assay (CETSA):** Confirm target engagement by demonstrating that **TAK-243** binding stabilizes UBA1 protein against thermal denaturation [1].
- **Synergy Testing:** Co-treat cells with **TAK-243** and other agents (e.g., chemotherapeutics, PARP inhibitors). Analyze combination effects using software like **SynergyFinder** to calculate Combination Index (CI) [2] [3].

Biomarkers and Resistance Mechanisms

Research has identified factors that influence cancer cell sensitivity to **TAK-243**, which are crucial for predicting treatment response.

Factor	Role in TAK-243 Sensitivity/Resistance	Potential Clinical Utility
BEND3	Knockout confers resistance by upregulating the drug efflux pump BCRP (ABCG2), reducing intracellular TAK-243 levels [1].	A potential biomarker for intrinsic resistance.
BCRP (ABCG2)	High expression reduces intracellular TAK-243 accumulation, leading to resistance. Chemical inhibition of BCRP can re-sensitize cells [1].	Predictive biomarker and a potential combination target.
SLFN11	Inactivation sensitizes cancer cells to TAK-243 by inducing proteotoxic stress, though it is not absolutely required for activity [2] [5].	A potential biomarker for enhanced sensitivity.

The interplay between **TAK-243**, intrinsic resistance, and a strategy to overcome it is shown below:



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